![molecular formula C10H6N2OS2 B8332377 6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B8332377.png)
6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno[3,2-d]pyrimidine core with a thienyl group attached at the 6-position. This unique structure imparts specific chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of barbituric acid, an aromatic aldehyde, and urea or thiourea in the presence of water as a solvent. This environmentally benign procedure leads to high yields of the desired product in a single step using microwave irradiation . Another approach involves the use of multicomponent reactions, such as the Biginelli reaction, which combines cyclic 1,3-dicarbonyl compounds, aromatic aldehydes, and urea/thiourea under microwave-induced conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar multicomponent reactions. The use of green chemistry principles, such as water as a solvent and microwave irradiation, can enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the compound’s structure.
Common Reagents and Conditions
Oxidation: Oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles to introduce new functional groups into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative annulation can lead to the formation of 4-arylpyrimidines .
科学的研究の応用
6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
作用機序
The mechanism of action of 6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with nucleic acids and enzymes, potentially inhibiting their function. For example, it has been shown to possess cytotoxic activity by interfering with the proliferation of cancer cells . The exact molecular targets and pathways involved may vary depending on the specific biological context.
類似化合物との比較
6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one can be compared with other similar compounds, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These compounds share a similar core structure but differ in the arrangement of functional groups and heteroatoms. The unique thienyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
List of Similar Compounds
- Pyrimido[4,5-d]pyrimidines
- Pyrimido[5,4-d]pyrimidines
特性
分子式 |
C10H6N2OS2 |
|---|---|
分子量 |
234.3 g/mol |
IUPAC名 |
6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H6N2OS2/c13-10-9-7(11-5-12-10)3-8(15-9)6-1-2-14-4-6/h1-5H,(H,11,12,13) |
InChIキー |
AHMUVDJDWDTSIN-UHFFFAOYSA-N |
正規SMILES |
C1=CSC=C1C2=CC3=C(S2)C(=O)NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


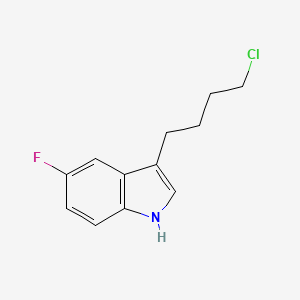
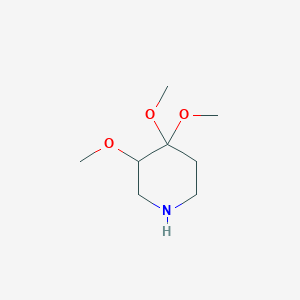
![2-[4-(1-Aminoethyl)-2-fluorophenyl]-2-methylpropanenitrile](/img/structure/B8332316.png)
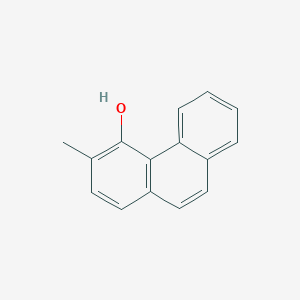
![6-Methyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrazine-2,3-dione](/img/structure/B8332323.png)
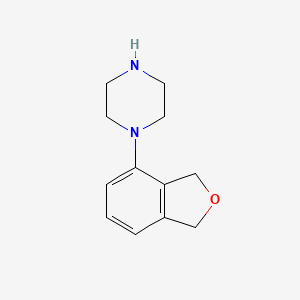
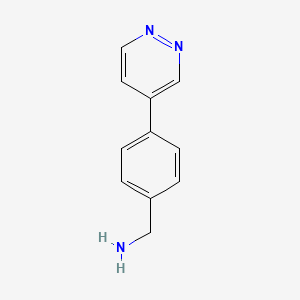
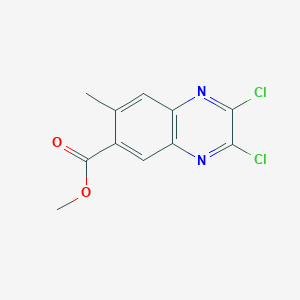
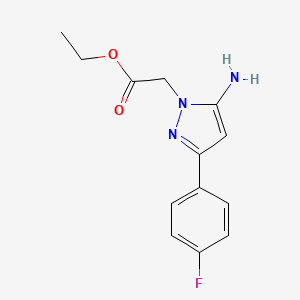
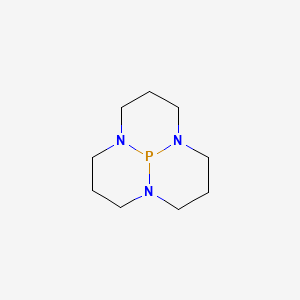
![1-Methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-methanol](/img/structure/B8332369.png)
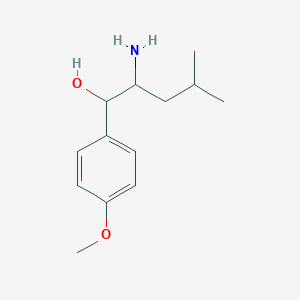
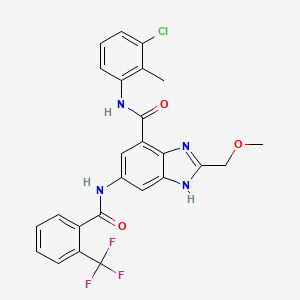
![6-[Cyclohexyl(methyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B8332393.png)
